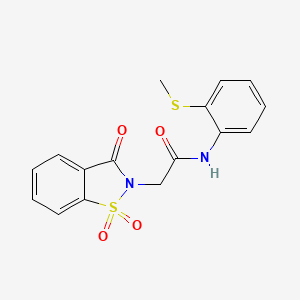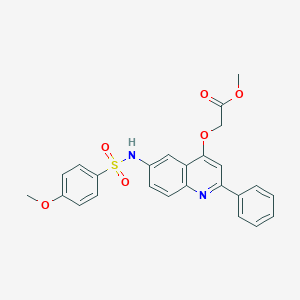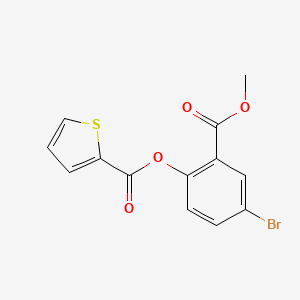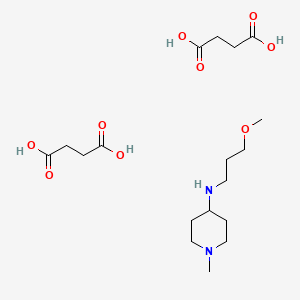
2-Fluoro-N-propylaniline
Overview
Description
2-Fluoro-N-propylaniline is a chemical compound with the IUPAC name N-(2-fluorophenyl)-N-propylamine . It has a molecular weight of 153.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-N-propylaniline is1S/C9H12FN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Fluoro-N-propylaniline is a liquid at room temperature . It has a molecular weight of 153.2 .Scientific Research Applications
Fluorescent Amino Acids for Protein Studies
Researchers have developed strategies for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This approach facilitates the study of protein structure, dynamics, and interactions both in vitro and in vivo. The fluorescent amino acid dansylalanine, for example, was selectively introduced into proteins, allowing for the monitoring of protein unfolding processes. This method is applicable to a variety of fluorophores and could significantly advance biochemical and cellular studies related to protein function (Summerer et al., 2006).
Radiolabeled Peptides for Imaging
The 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid is employed as a prosthetic group for the radiolabeling of proteins and peptides, enhancing targeted imaging capabilities using positron emission tomography (PET). This method allows for the regioselective labeling of peptides, improving imaging techniques for disease diagnosis and research applications (Mařı́k et al., 2006).
Drug Delivery Systems for Cancer Therapy
A thermoresponsive drug release system incorporating magnetic nanoparticles and thermosensitive polymers has been synthesized for enhanced drug delivery and cancer therapy. This system enables targeted tumor cell treatment and fluorescent imaging, showcasing a multifunctional approach to cancer treatment and diagnosis (Shen et al., 2016).
Alzheimer's Disease Imaging
Researchers have utilized radiofluorinated derivatives for PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique aids in the diagnostic assessment and treatment monitoring of Alzheimer's disease, representing a significant advance in neurodegenerative disease research (Shoghi-Jadid et al., 2002).
Catalytic Fluoromethylation
The development of new protocols for the fluoromethylation of organic compounds is critical for pharmaceutical and agrochemical applications. Photoredox catalysis has emerged as a powerful tool for facilitating fluoromethylation reactions, enabling the synthesis of fluorinated compounds under mild conditions. This research contributes to the advancement of synthetic organic chemistry, particularly in the creation of compounds with significant biological activity (Koike & Akita, 2016).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMJICSNKXQZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2671705.png)
![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)
![tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B2671708.png)




![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2671716.png)


![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671721.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)
![4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671726.png)
